1-(2-Isopropoxypyridin-3-yl)ethanone

Description

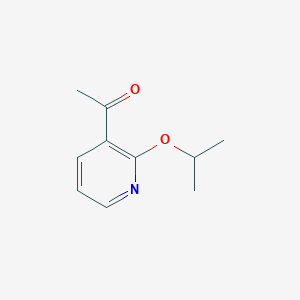

1-(2-Isopropoxypyridin-3-yl)ethanone is a pyridine-derived compound characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position of the pyridine ring and an acetyl group (-COCH₃) at the 3-position (Figure 1). This structure confers unique physicochemical properties, such as increased steric bulk due to the isopropoxy group and enhanced polarity from the pyridine nitrogen and ketone functionalities.

Properties

IUPAC Name |

1-(2-propan-2-yloxypyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10-9(8(3)12)5-4-6-11-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOAHXGDWRARBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxypyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-isopropoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Isopropoxypyridin-3-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Isopropoxypyridin-3-yl)ethanone with pyridine- and phenyl-based ethanone derivatives, focusing on substituent effects, bioactivity, and synthetic relevance.

Substituent Position and Functional Group Variations

Table 1: Structural Analogues of this compound

Key Observations:

- Positional Isomerism: Moving the isopropyl group from the 2-position (target compound) to the 6-position (row 2) alters molecular interactions, as seen in the higher similarity score (0.89) for 1-(6-Isopropylpyridin-3-yl)ethanone .

- Halogenated Derivatives : Chlorine substituents (rows 3–4) increase electrophilicity and may enhance binding to hydrophobic enzyme pockets, as observed in antifungal agents .

Comparison with Non-Pyridine Ethanone Derivatives

Table 2: Aromatic Ethanone Derivatives with Distinct Ring Systems

Key Observations:

- Pyridine vs. Benzene Rings: Pyridine derivatives exhibit higher polarity and hydrogen-bonding capacity compared to benzene-based ethanones, influencing solubility and target selectivity .

- Enzyme Inhibition : Pyridine-based compounds like UDO (Table 2, row 3) demonstrate potent CYP51 inhibition, suggesting that the target compound’s pyridine core could be leveraged for similar biological activities .

Biological Activity

1-(2-Isopropoxypyridin-3-yl)ethanone, with the CAS number 1551553-85-5, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and case studies.

The biological activity of this compound is primarily linked to its interaction with the PI3K/Akt/mTOR signaling pathway , which is crucial in regulating cell growth and survival. Related compounds have demonstrated the ability to inhibit the phosphorylation of Akt and S6 proteins, leading to a modulation of this pathway. This mechanism suggests a potential role in cancer therapy, as many anticancer agents target similar pathways.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative activity against certain cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Pyridine derivatives have historically shown antimicrobial activity. While specific data on this compound are not extensively documented, its structural similarities to other active compounds warrant exploration in this area.

Case Studies

Although direct case studies on this compound are scarce, research on related compounds provides valuable insights:

- Anticancer Activity : A study investigated the effects of compounds targeting the PI3K/Akt/mTOR pathway in various cancer models. Results indicated that these compounds could reduce tumor growth significantly by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy : In a clinical setting, derivatives of pyridine were evaluated for their ability to inhibit bacterial growth. Results showed promising antimicrobial activity against several strains, suggesting that similar effects may be expected from this compound .

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.